Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate
Description
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate is a heterocyclic compound featuring a fused benzo-triazole core with a methyl substituent at the 2-position of the triazole ring and a methyl ester group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Structure
3D Structure
Properties
CAS No. |
1312556-61-8 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 2-methylbenzotriazole-4-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-12-10-7-5-3-4-6(8(7)11-12)9(13)14-2/h3-5H,1-2H3 |
InChI Key |
KOPCRNXGZDIFKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C2C=CC=C(C2=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Methylation of the triazole nitrogen and esterification of the carboxylic acid precursor are achieved in a one-pot synthesis using methyl iodide (MeI). The protocol involves reacting 2H-benzo[d]triazole-4-carboxylic acid with excess MeI in anhydrous dimethylformamide (DMF) at 273 K under nitrogen, using potassium carbonate (KCO) as a base. The reaction proceeds via nucleophilic substitution, where the deprotonated triazole nitrogen attacks the electrophilic methyl group of MeI.
Optimization and Challenges
-
Temperature Control : Maintaining 273 K minimizes side reactions such as over-methylation or decomposition.
-
Solvent Selection : DMF enhances reagent solubility and stabilizes intermediates through polar interactions.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 85–93% yield , with HPLC confirming >98% purity.
Table 1: Key Parameters for Methyl Iodide Method
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| MeI Equivalents | 2.2 eq | Maximizes N/O-methylation |
| Reaction Time | 4–6 hours | Prevents byproduct formation |
| Base | KCO | Ensures deprotonation |
Dimethyl Carbonate (DMC) as a Green Methylating Agent
Dual Methylation-Esterification Pathway
DMC offers a safer alternative to MeI, enabling simultaneous N-methylation and esterification under mild conditions. In a representative procedure, 2H-benzo[d][1,2,]triazole-4-carboxylic acid reacts with DMC in DMF at 353 K, catalyzed by KCO and tetrabutylammonium bromide (TBAB). The mechanism involves base-assisted deprotonation, followed by nucleophilic attack on DMC’s carbonyl carbon.
Selectivity and Yield Enhancement
-
O-Methylation Preference : Esterification of the carboxylic acid occurs faster than N-methylation, requiring extended reflux (8 hours) for complete conversion.
-
Catalyst Role : TBAB facilitates phase transfer, improving reaction kinetics by 40%.
-
Yield : 90–95% after silica gel chromatography, with no detectable regioisomers.
Table 2: Comparative Analysis of Methylation Agents
| Parameter | Methyl Iodide | Dimethyl Carbonate |
|---|---|---|
| Toxicity | High | Low |
| Boiling Point | 42°C | 90°C |
| Byproducts | HI (corrosive) | CO, MeOH |
| Typical Yield | 85–93% | 90–95% |
Regioselectivity in Triazole Methylation
The 2-position of the triazole ring is preferentially methylated due to steric and electronic factors. Density functional theory (DFT) calculations reveal that methylation at the 2-position lowers the activation energy by 12.3 kcal/mol compared to the 1-position, attributed to reduced steric hindrance from the adjacent benzene ring. X-ray crystallography confirms the methyl group’s orientation perpendicular to the triazole plane, minimizing van der Waals repulsions.
Large-Scale Synthesis and Industrial Feasibility
Batch Reactor Optimization
Chemical Reactions Analysis
Hydrolysis and Transesterification
The ester group undergoes hydrolysis under basic or acidic conditions:
-
Basic hydrolysis with NaOH/H₂O yields 2-methyl-2H-benzo[d] triazole-4-carboxylic acid.
-
Acid-catalyzed transesterification with alcohols (e.g., ethanol) produces alkyl esters (e.g., ethyl 2-methyl-2H-benzo[d] triazole-4-carboxylate).
Key Data:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | 1M NaOH, 80°C, 6h | Carboxylic acid derivative | 85–92% |
| Transesterification | H₂SO₄, ethanol, reflux | Ethyl ester analog | 78% |
Oxidation and Reduction
The triazole ring and ester group participate in redox reactions:
-
Oxidation with KMnO₄/H₂SO₄ cleaves the triazole ring, forming nitrobenzene derivatives.
-
Reduction using NaBH₄ selectively reduces the ester to a primary alcohol without affecting the triazole ring.
Mechanistic Insight:
-
The electron-deficient triazole ring directs electrophilic attacks to the para position relative to the methyl group.
-
Reduction of the ester proceeds via nucleophilic acyl substitution.
Nucleophilic Substitution
The methyl group at N2 participates in alkylation:
-
Reaction with methyl iodide (CH₃I) in DMF/K₂CO₃ produces dimethyl derivatives .
-
Competing pathways yield three isomers during alkylation, resolvable via column chromatography .
Reaction Conditions:
Cycloaddition Reactions
The triazole moiety engages in [3+2] cycloadditions:
-
Cu-catalyzed azide-alkyne cycloaddition (CuAAC) forms fused triazole systems .
-
Ru-catalyzed reactions with terminal alkynes yield 1,5-disubstituted triazoles .
Example:
Key Parameter:
Cross-Coupling Reactions
Suzuki-Miyaura coupling modifies the benzo ring:
-
Reaction with arylboronic acids (e.g., phenylboronic acid) forms biaryl derivatives .
-
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, microwave irradiation .
Representative Reaction:
Structural Insights Influencing Reactivity
X-ray crystallography reveals planar geometry and bond parameters critical for reactivity :
| Bond/Angle | Value |
|---|---|
| N1–N2 | 1.315 Å |
| N2–C5 | 1.456 Å |
| O2–C3 | 1.333 Å |
| N1–N2–N3 | 115.69° |
The planarity enhances conjugation, stabilizing transition states during cycloadditions .
Scientific Research Applications
Chemistry
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:
- Synthesis of Benzotriazole Derivatives: The compound can act as a precursor for synthesizing other benzotriazole derivatives, which are important in pharmaceuticals and agrochemicals.
- Functionalization Reactions: The carboxylate group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Case Study: Synthesis of Novel Benzotriazole Derivatives
In a study published in Synthetic Communications, researchers demonstrated the utility of this compound in synthesizing novel benzotriazole derivatives with enhanced solubility and biological activity .
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
Case Study: Antimicrobial Activity
A research article published in Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant antibacterial activity against resistant strains of bacteria .
Medicine
Due to its unique structure, this compound is being explored for potential applications in drug development:
- Drug Development: The compound's ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Its derivatives are being investigated for their efficacy against various diseases.
Case Study: Drug Development Potential
A study highlighted in European Journal of Medicinal Chemistry explored the synthesis of new derivatives based on this compound. The results indicated promising anticancer properties warranting further investigation .
Industrial Applications
This compound is also utilized in various industrial applications:
- Corrosion Inhibitors: Its derivatives have been shown to act as effective corrosion inhibitors for metals in aggressive environments.
- Dyes and Pigments: The compound can be used as an intermediate in dye manufacturing processes due to its ability to form stable colored complexes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid . The triazole ring’s nitrogen atoms play a crucial role in binding to the active site of the enzyme, leading to its inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
- Structural Differences : Bromine substituents at the 7-position and a methyl group at the 1-position distinguish this analog.
- Synthesis : Prepared via bromination reactions (e.g., 44% yield under 12-hour conditions) .
- Applications : Brominated analogs are often intermediates in Suzuki coupling reactions for drug discovery .
Ethyl-1-[(5-{4-[ethoxycarbonyl)-5-hydroxy(1,2,3)triazol-1-yl]}-4-methyl-3-phenyl-thieno[2,3-b]thiophene-2-yl) carbonyl]-5-hydroxy(1,2,3)triazole-4-carboxylate
- Structural Differences: Contains dual triazole rings and a thienothiophene moiety, increasing planarity and conjugation.
- Physical Properties : Higher melting point (148°C) due to extended π-system and hydrogen bonding from hydroxyl groups .
- Reactivity : The hydroxy-triazole groups participate in coordination chemistry, unlike the methyl ester in the target compound .
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate
- Structural Differences : Replaces the triazole with a benzimidazole ring, altering electronic properties and hydrogen-bonding capacity.
- Synthesis : Formed via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate in DMF with Na₂S₂O₅ .
1-Benzyl-1H-1,2,3-triazole-4-carboxylate Derivatives
- Structural Differences : Substituents at the 1-position (e.g., benzyl, 4-iodobenzyl) and ester-linked tetrahydropyrimidine moieties.
- Synthesis : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) yields 73–87% for aryl-substituted analogs .
- Bioactivity : Compounds like 9c (4-bromophenyl derivative) show enhanced binding in docking studies, highlighting the impact of halogenation on bioactivity .
Comparative Data Table
Key Research Findings
- Electronic Effects : Methyl esters at the 4-position (target compound) reduce steric hindrance compared to bulkier aryl substituents, enhancing solubility in polar solvents .
- Synthetic Flexibility : Brominated analogs (e.g., ) enable cross-coupling reactions, whereas hydroxy-triazole derivatives (e.g., ) are suited for metal coordination.
Biological Activity
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₈H₇N₃O₂
- Molecular Weight : 177.16 g/mol
- CAS Number : 1312556-55-0
Biological Activities
-
Antimicrobial Activity
- Compounds containing the triazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of triazoles exhibit activity against various pathogens, including bacteria and fungi. For instance, triazole derivatives have been reported to show promising results against Mycobacterium tuberculosis with IC50 values ranging from 10.1 to 37.3 μg/mL .
-
Anticancer Properties
- The 1,2,3-triazole scaffold has been linked to anticancer activity. Studies have shown that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of pathways related to cell cycle regulation and apoptosis .
-
Cholinesterase Inhibition
- This compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with triazole moieties have been synthesized and evaluated for their ability to inhibit AChE and butyrylcholinesterase (BuChE), showing promising results in enhancing cognitive function .
Study on Antitubercular Activity
A study synthesized various 1,2,3-triazole derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. Among the synthesized compounds, one derivative showed the highest potency with an IC50 value significantly lower than that of standard drugs used in tuberculosis treatment .
Cholinesterase Inhibition Study
In a recent investigation into cholinesterase inhibitors, several triazole derivatives were tested for their inhibitory effects on AChE and BuChE. The study found that specific modifications to the triazole structure enhanced inhibitory activity compared to known inhibitors like donepezil. The most potent compound exhibited an IC50 value that was notably lower than that of donepezil .
Summary of Findings
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate?
Answer:
The synthesis of benzo[d][1,2,3]triazole derivatives typically involves cyclocondensation reactions. For example, a general approach includes:
- Reagent Selection : Use 1H-benzo[d][1,2,3]triazole as a starting material, reacting with methyl chloroformate or activated esters under basic conditions (e.g., K₂CO₃ or DIPEA) to introduce the carboxylate group .
- Reaction Optimization : Reflux in polar aprotic solvents (e.g., DMF or DMSO) for 12–24 hours ensures complete conversion. For regioselective methylation, employ methyl iodide in the presence of a phase-transfer catalyst .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (water-ethanol mixtures) yields pure product. Typical yields range from 60–75% .
Basic: How should researchers characterize this compound spectroscopically?
Answer:
Key characterization methods include:
- ¹H/¹³C NMR : Identify the methyl group (δ ~3.9 ppm for COOCH₃ and δ ~4.0 ppm for N–CH₃) and aromatic protons (δ 7.2–8.1 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and triazole ring vibrations (C–N stretches at 1450–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the triazole-carboxylate backbone .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction with SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths, angles, and torsion angles . For example:
- Key Metrics : The triazole ring planarity (deviation <0.01 Å) and ester group orientation (dihedral angle ~15° with the benzene ring) confirm steric and electronic effects .
- Data Contradictions : Discrepancies between calculated and observed densities may indicate solvent inclusion, requiring PLATON/SQUEEZE analysis .
Advanced: What computational strategies predict biological activity or solvatochromic behavior?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, correlating with antimicrobial activity .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial DNA gyrase). Compounds with ΔG < -8 kcal/mol suggest strong inhibition .
- Solvatochromic Analysis : Measure UV-Vis spectra in solvents of varying polarity (e.g., ethanol, DMSO) to quantify bathochromic shifts (~20 nm) via Lippert-Mataga plots .
Advanced: How do reaction conditions impact regioselectivity in triazole functionalization?
Answer:
- Catalytic Influence : Copper(I) catalysts (e.g., CuI) favor 1,3-dipolar cycloaddition at the N1 position, while palladium-mediated cross-couplings target C4 .
- Thermodynamic vs. Kinetic Control : Prolonged reflux (>24 hours) shifts products toward thermodynamically stable isomers (e.g., 2H- over 1H-triazole) .
- Contradictions in Yields : Lower yields in microwave-assisted synthesis (40–50%) versus conventional heating (65–70%) may arise from incomplete intermediate formation .
Basic: What are the recommended protocols for evaluating antimicrobial activity?
Answer:
- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 μg/mL concentrations. Zones of inhibition >15 mm indicate potency comparable to streptomycin .
- MIC Determination : Use broth microdilution (CLSI guidelines). Compounds with MIC ≤25 μg/mL are prioritized for further study .
Advanced: How can researchers address discrepancies in elemental analysis data?
Answer:
- Error Sources : Trace solvent residues or hygroscopicity may skew C/H/N values. Dry samples under vacuum (60°C, 24 hours) before analysis .
- Validation : Cross-check with LC-MS purity (>95%) and ¹H NMR integration ratios. Deviations >0.4% require repeat synthesis .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
